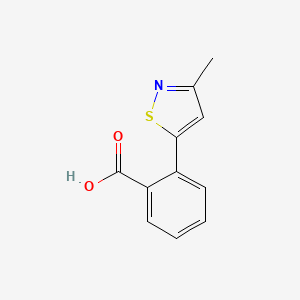

2-(3-Methyl-isothiazol-5-yl)-benzoic acid

説明

特性

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXFJGVTBRJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278636 | |

| Record name | 2-(3-Methyl-5-isothiazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401521-94-5 | |

| Record name | 2-(3-Methyl-5-isothiazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-5-isothiazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Synthesis via Oxidation of Corresponding Aldehyde

One common preparative approach involves the oxidation of 3-(3-methyl-isothiazol-5-yl)-benzaldehyde to yield 2-(3-methyl-isothiazol-5-yl)-benzoic acid. This method leverages the aldehyde functional group’s susceptibility to oxidation.

- Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are frequently employed oxidants.

- Reaction Conditions: The oxidation is typically conducted in aqueous or mixed solvent systems at controlled temperatures ranging from room temperature up to 70°C.

- Solvents: Aromatic hydrocarbons (e.g., toluene), alcohols (e.g., ethanol), ethers (e.g., dioxane), and polar aprotic solvents (e.g., N,N-dimethylformamide) can be used to optimize solubility and reaction rates.

- Additives: Polymerization inhibitors such as hydroquinone and bases like sodium carbonate or potassium carbonate may be added to prevent side reactions and improve yields.

This oxidation route is supported by patent literature describing benzoic acid derivatives' preparation via controlled oxidation of aldehydes under mild to moderate thermal conditions.

Esterification and Subsequent Hydrolysis

Another preparative strategy involves synthesizing the methyl ester derivative, 2-(3-methyl-isothiazol-5-yl)-benzoic acid methyl ester, followed by hydrolysis to the free acid:

Step 1: Esterification

- React 2-(3-methyl-isothiazol-5-yl)-benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

- Reaction Conditions: Refluxing the mixture ensures complete esterification.

- This step is often used to obtain a more soluble intermediate for further transformations or purification.

Step 2: Hydrolysis

- The methyl ester is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid.

- Acidic hydrolysis typically involves aqueous mineral acids under reflux.

- Basic hydrolysis uses aqueous sodium hydroxide or potassium hydroxide, followed by acidification to isolate the acid.

This two-step approach offers flexibility in purification and handling, particularly in industrial settings where continuous flow reactors may be employed to optimize reaction parameters and yield.

Industrial Production Considerations

Industrial synthesis emphasizes efficiency, scalability, and reproducibility:

- Continuous Flow Systems: Automated control of temperature, pressure, and reactant concentration enables high-throughput production with consistent quality.

- Catalyst Selection: Acid catalysts for esterification and oxidation catalysts are selected to balance activity and selectivity.

- Solvent Recycling: Use of recyclable solvents such as toluene or ethanol reduces environmental impact and cost.

- Purification: Crystallization and chromatographic techniques are used to achieve high purity, essential for pharmaceutical-grade material.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Oxidation Temperature | 25°C – 70°C | Higher temperatures accelerate oxidation |

| Oxidizing Agent Ratio | 1.0 – 2.0 equivalents | Stoichiometric excess ensures complete reaction |

| Esterification Catalyst | Sulfuric acid (conc.) or HCl | Strong acid catalyzes ester formation |

| Esterification Temp. | Reflux (~65°C for methanol) | Ensures full conversion |

| Hydrolysis Conditions | Acidic or basic, reflux | Time varies 2–8 hours depending on conditions |

| Solvents | Toluene, ethanol, dioxane, DMF | Choice affects solubility and reaction rate |

Analytical and Characterization Techniques

To confirm the successful preparation of 2-(3-methyl-isothiazol-5-yl)-benzoic acid, the following methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure with characteristic chemical shifts for the benzoic acid and isothiazole protons.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically aiming for >95%.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Provides a quick purity check.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Oxidation of Aldehyde | Oxidation of 3-(3-methyl-isothiazol-5-yl)-benzaldehyde using KMnO₄ or CrO₃ | Direct, high yield, well-established | Requires careful control to avoid over-oxidation |

| Esterification + Hydrolysis | Esterification of acid to methyl ester, then hydrolysis back to acid | Facilitates purification, scalable | Two-step process, requires acid/base handling |

| Industrial Continuous Flow | Automated control of reaction parameters | High efficiency, reproducibility | Requires specialized equipment |

Research Findings and Notes

- The oxidation method is well-documented and favored for its straightforwardness and relatively mild conditions.

- Esterification followed by hydrolysis is advantageous when intermediate isolation or modification is required.

- Industrial processes prioritize continuous flow and automation to maximize throughput and minimize waste.

- Solvent choice and reaction temperature critically influence product yield and purity.

- Polymerization inhibitors and bases are useful additives to improve reaction smoothness and prevent side reactions during oxidation.

化学反応の分析

Types of Reactions: 2-(3-Methyl-isothiazol-5-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

科学的研究の応用

2-(3-Methyl-isothiazol-5-yl)-benzoic acid has found applications in various scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 2-(3-Methyl-isothiazol-5-yl)-benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Substituent Variations on the Benzoyl Group

2-Benzoylbenzoic Acid Derivatives

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid () differ in their para-substituents (methyl vs. methoxy). Computational docking studies reveal these compounds exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 taste receptors compared to saccharin and acesulfame. The methyl and methoxy groups enhance hydrophobic or polar interactions with receptor residues, respectively .

| Compound | ΔGbinding (T1R3, kcal/mol) | Key Interactions |

|---|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | -8.2 | Hydrophobic pockets, π-π stacking |

| 2-(4-Methoxybenzoyl)benzoic acid | -7.9 | Hydrogen bonding (methoxy O) |

Heterocyclic Ring Modifications

Isoxazole vs. Isothiazole Derivatives

- 2-(3-Methylisoxazol-5-yl)acetic acid (CAS: 19668-85-0, ) replaces the isothiazole with an isoxazole (oxygen instead of sulfur) and features an acetic acid side chain. Isoxazoles are generally less electron-withdrawing than isothiazoles, which could reduce the acidity of the carboxylic acid group.

- 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS: 927637-85-2, ) incorporates a pyrimidine ring, offering additional hydrogen-bonding sites for biological targeting.

| Compound | Heterocycle | pKa (Carboxylic Acid) | Bioactivity Notes |

|---|---|---|---|

| 2-(3-Methyl-isothiazol-5-yl)-benzoic acid | Isothiazole | ~2.8 (estimated) | Potential antimicrobial |

| 2-(3-Methylisoxazol-5-yl)acetic acid | Isoxazole | ~3.1 (estimated) | Unreported |

| 3-(2-Aminopyrimidin-5-yl)-benzoic acid | Pyrimidine | ~2.5 | Kinase inhibition (predicted) |

Comparison Insight : The sulfur atom in isothiazole may enhance acidity (lower pKa) compared to isoxazole derivatives, improving solubility and ionization under physiological conditions.

Physicochemical Properties and Extraction Efficiency

- Extraction Rates: Benzoic acid derivatives with higher lipophilicity (e.g., 2-(3-Methyl-isothiazol-5-yl)-benzoic acid) may exhibit superior membrane phase solubility compared to acetic acid or phenol, as seen in emulsion liquid membrane studies ().

| Compound | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |

|---|---|---|

| Benzoic acid | 12.5 | 1.8 × 10⁻⁹ |

| 2-(3-Methyl-isothiazol-5-yl)-benzoic acid (estimated) | ~15.0 | ~1.5 × 10⁻⁹ |

| Acetic acid | 0.5 | 1.2 × 10⁻⁹ |

Comparison Insight : The methyl-isothiazole group likely increases lipophilicity, enhancing extraction efficiency but slightly reducing diffusivity due to steric effects.

生物活性

2-(3-Methyl-isothiazol-5-yl)-benzoic acid is a compound characterized by its unique structure, which includes a benzoic acid moiety linked to a 3-methyl-isothiazole group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The presence of the isothiazole ring contributes significantly to its reactivity and biological interactions.

- Molecular Formula : C₁₁H₉N₁O₂S

- Molar Mass : Approximately 219.26 g/mol

The isothiazole moiety is known for its ability to engage in various chemical interactions, including hydrogen bonding and π-π stacking, which may enhance its biological activity against various pathogens.

Antimicrobial Properties

Research indicates that 2-(3-Methyl-isothiazol-5-yl)-benzoic acid exhibits notable antimicrobial activity . Compounds containing isothiazole rings are often effective against a range of bacteria and fungi. For instance, studies have shown that derivatives of benzoic acid and isothiazoles possess significant antibacterial and antifungal properties, suggesting that this compound may share similar efficacy .

The biological activity of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The structural features of the compound allow it to bind effectively, potentially modulating enzyme activity or inhibiting microbial growth through various mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(2-Methyl-isothiazol-4-yl)-benzoic acid | Similar isothiazole structure | Different position of methyl group |

| 3-(4-Methyl-thiazol-2-yl)-benzoic acid | Contains thiazole instead of isothiazole | Different heterocyclic structure |

| 4-(3-Methyl-isothiazol-5-yl)-benzoic acid | Isomer with methyl group at a different position | Variance in biological activity |

The comparison highlights the distinct properties of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid, which may enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methyl-isothiazol-5-yl)-benzoic acid, and how can reaction conditions be optimized?

- Methodology : A two-step approach is recommended:

- Step 1 : Condensation of 3-methyl-isothiazole-5-carbaldehyde with a benzoic acid derivative via nucleophilic aromatic substitution. Reflux in 1,4-dioxane with a catalyst (e.g., NaOAc) for 3–5 hours improves yield .

- Step 2 : Hydrolysis of intermediates under basic conditions (e.g., 10% NaOH) followed by acidification to isolate the final product. Adjust pH to 5–6 using acetic acid to precipitate the compound .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like ammonium chloride, which forms during isothiocyanate reactions .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- Melting Point (mp) : Compare observed mp (e.g., ~139–140°C) with literature values for structural validation .

- NMR/FTIR : Use H NMR to confirm aromatic proton environments and FTIR to identify carboxylic acid (C=O stretch ~1680–1700 cm) and isothiazole ring vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS: 219.26 g/mol) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of 2-(3-methyl-isothiazol-5-yl)-benzoic acid, and what functional is most accurate?

- Methodology :

- Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with exact exchange terms to model thermochemical properties. B3LYP reduces average absolute deviation in atomization energies to ≤2.4 kcal/mol .

- Basis sets (e.g., 6-311++G**) improve accuracy for π-conjugated systems. Solvent effects (e.g., polarizable continuum models) refine predictions for aqueous stability .

- Applications : Predict redox potentials for drug metabolism studies or ligand-protein binding affinities.

Q. What metabolic pathways are anticipated for this compound, and how can in vitro assays validate them?

- Hypothesis : The benzoic acid moiety may undergo Phase II conjugation (e.g., glucuronidation), while the isothiazole ring could be susceptible to oxidative cleavage via cytochrome P450 enzymes .

- Validation :

- Hepatocyte Assays : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Look for hydroxylated or sulfated derivatives .

- CYP Inhibition Studies : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 isoforms .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Troubleshooting :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in isothiazole rings) causing peak splitting .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare with analogs like 2-(2-methyl-thiazol-4-yl)-benzoic acid (mp 139.5–140°C) for consistency .

Q. What strategies mitigate solubility challenges in biological assays?

- Approaches :

- pH Adjustment : Use sodium bicarbonate (pH 8–9) to deprotonate the carboxylic acid group, enhancing aqueous solubility .

- Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrins for in vitro studies. Avoid organic solvents in vivo to prevent toxicity .

- Derivatization : Synthesize methyl esters (e.g., methyl 2-(3-methyl-isothiazol-5-yl)-benzoate) for improved lipophilicity, then hydrolyze post-assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。